4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the benzoxazole ring and a chlorophenyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-chloroaniline with 4,6-dichloro-2-(4-chlorophenyl)quinazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
- 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H7Cl3N2O |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI Key |
SSQROIROTFMBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl |
Origin of Product |
United States |
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